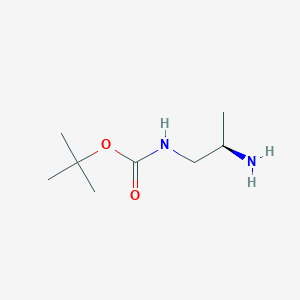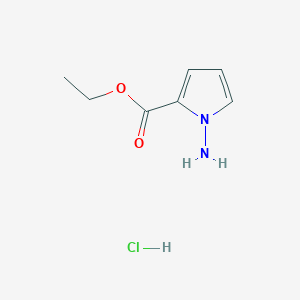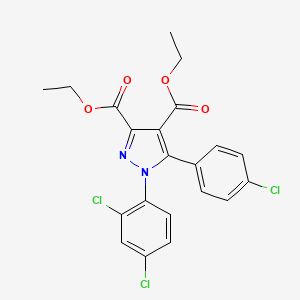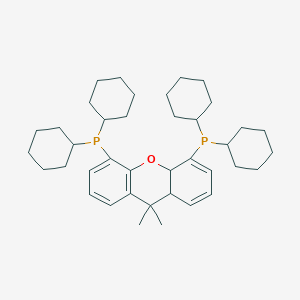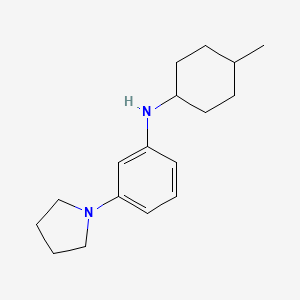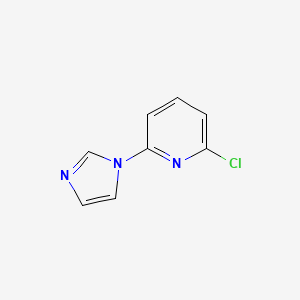![molecular formula C13H15ClO2 B1463980 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid CAS No. 1225482-69-8](/img/structure/B1463980.png)
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopentane carboxylic acid derivative with a 4-chlorophenylmethyl group. Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . The 4-chlorophenylmethyl group could potentially be introduced through a substitution or addition reaction, although the specifics would depend on the exact conditions and reagents used.
Molecular Structure Analysis
The molecular structure of “1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid” can be inferred from its name. It contains a cyclopentane ring, which is a ring of five carbon atoms. Attached to one of these carbons is a carboxylic acid group (-COOH), and attached to the same carbon is a 4-chlorophenylmethyl group, which consists of a benzene ring with a chlorine atom at the 4-position, attached to the cyclopentane ring via a -CH2- group .
Chemical Reactions Analysis
The chemical reactions that “1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid” might undergo would depend on the reaction conditions. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification and amide formation . The benzene ring can undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid” can be predicted based on its structure and the properties of similar compounds. As a carboxylic acid, it is likely to be polar and capable of forming hydrogen bonds. The presence of the benzene ring may confer some degree of stability and rigidity to the molecule .
Applications De Recherche Scientifique
Carboxylic Acid Functional Group Applications
- Cyclopentane-1,3-diones, which exhibit properties similar to carboxylic acids, have been studied for their potential as carboxylic acid isosteres. These compounds, including those structurally related to 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid, have been used in designing potent thromboxane (A2) receptor antagonists (Ballatore et al., 2011).
Cyclopentane-Derived Compounds in Drug Design
- The cyclopentane-1,2-dione unit has been evaluated as a potential surrogate for the carboxylic acid functional group in drug design. This research included the synthesis of derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, showing that cyclopentane-1,2-dione can be a useful carboxylic acid bio-isostere (Ballatore et al., 2014).
Reaction Pathways and Kinetics
- The kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol have been studied. This research is significant for understanding the chemical properties and reactions of compounds like 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid in different environments (Mandal & Nagarajan, 2016).
Antibacterial and Antitumor Activities
- Studies on antibiotics and related substances have included the synthesis of cyclopentanone-3-carboxylic acid derivatives, which are structurally similar to 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid. These compounds have shown significant antibacterial and antitumor activities (Umezawa & Kinoshita, 1957).
RNA Methylation Inhibition
- Cycloleucine, a compound related to 1-aminocyclopentane-1-carboxylic acid, has been found to be a potent inhibitor of RNA methylation, offering insights into potential biomedical applications of similar cyclopentane-derived compounds (Dimock & Stoltzfus, 1979).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential applications and future directions for “1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid” would depend on its physical and chemical properties, as well as the needs of the industry or research field. Given its structure, it could potentially be used as a building block in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-5-3-10(4-6-11)9-13(12(15)16)7-1-2-8-13/h3-6H,1-2,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPILKNABXPXPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid | |
CAS RN |
1225482-69-8 | |
| Record name | 1-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



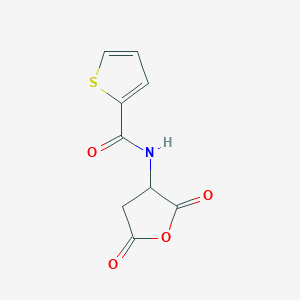
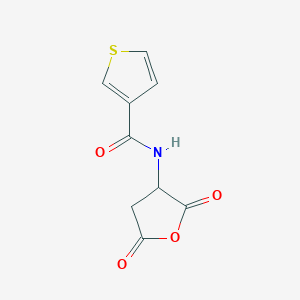
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B1463899.png)




